5-Cyanotetrazole

Descripción general

Descripción

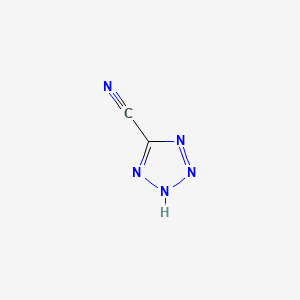

5-Cyanotetrazole is an organic compound with the formula C2HN5 . It is a white solid that can be obtained both in anhydrous and hydrated forms . The molecule is planar .

Synthesis Analysis

The most convenient route for its preparation (and also other substituted tetrazoles) is the 1,3-dipolar cycloaddition reaction of azides with nitriles . Pure 5-cyanotetrazole is prepared by treating a hydrazonic acid with cyanogen .Molecular Structure Analysis

The structure of these complexes consists of a central metal atom bonded to a surrounding array of molecules or anions (ligands or complexing agents) . The structure of such compounds enables changes of the physical, chemical, and explosive properties in a relatively wide range by altering the number and type of the ligands, the type of cation, the anion, or the coordinating metal .Chemical Reactions Analysis

The reaction conditions influence the composition of the final product . The formation of side products 5,5′-bitetrazole or 5-carboxyamidetetrazole is possible with this reaction . The metallic salts of 5-cyanotetrazole can be prepared when metallic azides are used instead of hydrazonic acid in the presence of sulfur dioxide .Physical And Chemical Properties Analysis

The structure of such compounds enables changes of the physical, chemical, and explosive properties in a relatively wide range by altering the number and type of the ligands, the type of cation, the anion, or the coordinating metal .Aplicaciones Científicas De Investigación

Reactivity and Derivatives

- Reactivity with Water and Hydroxylamine : 5-Cyanotetrazole exhibits notable reactivity when treated with nitric acid and hydroxylammonium chloride, leading to the formation of various compounds including tetrazole-5-carboxamide and its oxime. These compounds demonstrate interesting thermal behaviors and sensitivities towards shock, friction, and electrostatic discharge, making them relevant in the study of energetic materials (Fischer et al., 2012).

Structural Studies and Coordination Chemistry

- Copper(II) Complexes and Coordination Polymers : 5-Cyanotetrazole has been used to synthesize various copper(II) complexes and coordination polymers. These structures showcase the diverse coordination abilities of 5-cyanotetrazole, ranging from 1D chain motifs to 2D layered structures, and offer insights into magnetic interactions and antiferromagnetic spin-pairing phenomena (Szafranowska & Beck, 2013).

Energetic Material Development

- Synthesis of Energetic Nitrogen-Rich Salts : Utilizing 5-cyanotetrazole as a starting material, a range of nitrogen-rich salts containing the 5-cyanotetrazolate anion were synthesized. These salts are characterized by their good yields, chemical and spectroscopic properties, thermal stability, and sensitivity to impact and friction. They show potential for applications in energetic materials due to their high nitrogen content and predicted detonation velocities and pressures (Crawford et al., 2011).

Mecanismo De Acción

The metal atom in the coordination compound plays two roles: it serves as a bonding element for ligands and ions, and it influences (catalyzes) the burning rate . Burning rate affects the ability of a substance to undergo deflagration to detonation transition (DDT) and therefore directly influences initiating efficiency .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

2H-tetrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HN5/c3-1-2-4-6-7-5-2/h(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZEXUCUNHQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225433 | |

| Record name | 5-Cyanotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74418-40-9 | |

| Record name | 5-Cyanotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074418409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyanotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B1619254.png)

![[1,3]Thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine](/img/structure/B1619270.png)

![Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-](/img/structure/B1619273.png)

![(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one](/img/structure/B1619275.png)